An In-depth Technical Guide to Methyl 9-oxoxanthene-2-carboxylate: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to Methyl 9-oxoxanthene-2-carboxylate: Structure, Synthesis, and Therapeutic Potential
Abstract
The xanthone scaffold, a dibenzo-γ-pyrone heterocyclic system, is a privileged structure in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2] This technical guide provides a comprehensive analysis of a specific derivative, methyl 9-oxoxanthene-2-carboxylate. We will delve into its core chemical structure, outline robust synthetic strategies for its preparation, and explore its potential therapeutic applications by drawing on the extensive research into the pharmacological activities of structurally related xanthone analogues. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
Methyl 9-oxoxanthene-2-carboxylate is a polycyclic aromatic compound featuring a central pyran ring fused with two benzene rings, with a methoxycarbonyl group substituted at the 2-position of the xanthone core.
Chemical Identifiers:
| Identifier | Value |
| Molecular Formula | C₁₅H₁₀O₄[3] |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C3C2=O[3] |
| InChI Key | KYTOGJKXWOZHFR-UHFFFAOYSA-N[3] |
Physicochemical Data:
| Property | Value | Source |
| Molecular Weight | 254.24 g/mol | [2] |
| Monoisotopic Mass | 254.0579 Da | [3] |
| Predicted XlogP | 3.4 | [3] |
| Melting Point | Data for the closely related methyl 9H-xanthene-2-carboxylate is reported as 131-133 °C.[4] The 9-oxo functionality is expected to influence this value. | |
| Boiling Point | Not available. | [4] |
| Density | Not available. | [4] |
The planar and rigid structure of the xanthone nucleus, combined with the electronic properties of the ester group, are key determinants of its chemical reactivity and biological interactions.
Molecular Structure Diagram:
Caption: Chemical structure of methyl 9-oxoxanthene-2-carboxylate.
Synthetic Strategies
The synthesis of methyl 9-oxoxanthene-2-carboxylate can be achieved through several established methodologies for the construction of the xanthone core, followed by appropriate functional group manipulations. The most common and versatile approaches involve the formation of a diaryl ether intermediate followed by an intramolecular Friedel-Crafts acylation, or the direct condensation of a salicylic acid derivative with a substituted phenol.
Synthesis via Diaryl Ether and Intramolecular Friedel-Crafts Acylation
This is a widely employed and reliable method for the synthesis of a variety of substituted xanthones.[5]
Workflow Diagram:
Caption: Synthetic workflow via Ullmann condensation and Friedel-Crafts acylation.
Experimental Protocol:
Step 1: Ullmann Condensation for Diaryl Ether Synthesis
-
Rationale: The Ullmann condensation is a classic and effective method for forming diaryl ether linkages, which are the precursors to the xanthone scaffold.[6] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.
-
Procedure:
-
To a solution of a suitably substituted phenol (e.g., phenol) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base (e.g., potassium carbonate) and a copper catalyst (e.g., copper(I) iodide or copper powder).
-
Add the substituted o-halobenzoic acid ester (e.g., methyl 4-chloro-3-nitrobenzoate).
-
Heat the reaction mixture at an elevated temperature (typically 120-160 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diaryl ether intermediate by column chromatography on silica gel.
-
Step 2: Intramolecular Friedel-Crafts Acylation
-
Rationale: This acid-catalyzed cyclization of the diaryl ether carboxylic acid derivative is the key step in forming the tricyclic xanthone core.[7]
-
Procedure:
-
Hydrolyze the ester group of the diaryl ether intermediate to the corresponding carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification).
-
Dissolve the resulting carboxylic acid in a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[8]
-
Heat the mixture, typically at 80-100 °C, for a few hours to effect the intramolecular acylation and cyclization.
-
Carefully pour the reaction mixture onto ice to precipitate the xanthone product.
-
Collect the solid by filtration, wash with water until neutral, and dry.
-
If the starting material was a nitro-substituted benzoic acid derivative, the nitro group can be reduced to an amine and subsequently removed via diazotization and reduction to yield the unsubstituted xanthone at that position.
-
Esterify the carboxylic acid at the 2-position with methanol under acidic conditions (e.g., using thionyl chloride or a strong acid catalyst) to obtain the final product, methyl 9-oxoxanthene-2-carboxylate.
-
Purify the final product by recrystallization or column chromatography.
-
Spectroscopic Characterization
The structure of methyl 9-oxoxanthene-2-carboxylate can be unequivocally confirmed by a combination of spectroscopic techniques.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the xanthone core, a singlet for the methyl ester protons, and distinct signals for the protons on the substituted benzene ring. The chemical shifts and coupling patterns of the aromatic protons provide crucial information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The carbonyl carbons of the ketone and the ester will appear at characteristic downfield shifts (typically >160 ppm). The chemical shifts of the aromatic carbons are indicative of their electronic environment.
3.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:
-
C=O stretching (ketone): A strong absorption band is expected in the region of 1650-1680 cm⁻¹.
-
C=O stretching (ester): A strong absorption band is anticipated around 1720-1740 cm⁻¹.
-
C-O stretching (ester and ether): Strong bands will be observed in the fingerprint region (1000-1300 cm⁻¹).
-
Aromatic C=C stretching: Multiple bands of variable intensity will be present in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretching: Bands will appear above 3000 cm⁻¹.
3.3. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (254.24 m/z). The fragmentation pattern will provide further structural information, often involving the loss of the methoxy group, the entire ester group, and cleavage of the xanthone ring.[6]
Potential Biological Activities and Therapeutic Applications
While specific biological data for methyl 9-oxoxanthene-2-carboxylate is limited in the public domain, the extensive research on the xanthone class of compounds provides a strong basis for predicting its potential therapeutic applications. The substitution pattern, particularly at the C2 position, is known to significantly influence the pharmacological profile of xanthones.
4.1. Anticancer and Cytotoxic Activity
Xanthone derivatives are well-documented for their potent anticancer properties, acting through various mechanisms including the induction of apoptosis, inhibition of topoisomerase, and modulation of key signaling pathways.[2][9]
-
Mechanism of Action: Many xanthones induce apoptosis (programmed cell death) in cancer cells through the intrinsic (mitochondrial) pathway.[1] This involves the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.
-
Structure-Activity Relationship (SAR): Studies on various xanthone derivatives have shown that the presence and position of substituents on the aromatic rings are critical for their cytotoxic activity.[4][10] For instance, certain hydroxylation and prenylation patterns have been shown to enhance anticancer efficacy.[2] The ester functionality at the C2 position in methyl 9-oxoxanthene-2-carboxylate could influence its bioavailability and interaction with biological targets.
Workflow for Cytotoxicity Assessment:
Caption: A typical experimental workflow for determining the in vitro cytotoxicity of a compound.
4.2. Anti-inflammatory Activity
Certain carboxyxanthones have been investigated for their anti-inflammatory properties.[11] The structural resemblance of the carboxylic acid group and lipophilic aromatic rings to nonsteroidal anti-inflammatory drugs (NSAIDs) makes them promising candidates for the development of new anti-inflammatory agents.[11] While methyl 9-oxoxanthene-2-carboxylate is an ester, it could potentially be hydrolyzed in vivo to the corresponding carboxylic acid, which may exhibit anti-inflammatory effects.
4.3. Other Potential Pharmacological Activities
The xanthone scaffold has been associated with a broad spectrum of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity [10]
-
Antiviral Activity [2]
-
Antioxidant Activity [12]
-
Enzyme Inhibition (e.g., α-glucosidase)[13]
Conclusion and Future Perspectives
Methyl 9-oxoxanthene-2-carboxylate represents a synthetically accessible and promising scaffold for the development of novel therapeutic agents. Its core xanthone structure is a well-established pharmacophore with a wide range of biological activities. While direct experimental data on this specific compound is not extensively available, the wealth of information on related xanthone derivatives strongly suggests its potential as a cytotoxic, anti-inflammatory, and antimicrobial agent.
Future research should focus on the detailed biological evaluation of methyl 9-oxoxanthene-2-carboxylate and its derivatives. This would involve comprehensive in vitro screening against a panel of cancer cell lines, assessment of its anti-inflammatory properties in relevant cellular models, and investigation of its antimicrobial spectrum. Furthermore, structure-activity relationship studies, involving the synthesis and testing of a library of analogues with diverse substitutions on the xanthone core, will be crucial for optimizing its therapeutic potential and identifying lead compounds for further development. The insights gained from such studies will undoubtedly contribute to the growing field of xanthone-based drug discovery.
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